8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
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Overview
Description
8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C9H10BrNO.BrH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydrolysis. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting brominated product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the bromine and hydroxyl groups.
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride: A similar compound with a different halogen and salt form.
Various C(1)-substituted tetrahydroisoquinolines: These compounds have different substituents at the C(1) position, leading to diverse biological activities
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPQBIJTGWORGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Br)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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